molecular formula C23H31FO6 B15143515 Fludrocortisone acetate-d5

Fludrocortisone acetate-d5

Cat. No.: B15143515
M. Wt: 427.5 g/mol
InChI Key: SYWHXTATXSMDSB-QODBVBCXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fludrocortisone acetate-d5 is a deuterium-labeled analog of fludrocortisone acetate, a synthetic corticosteroid with potent mineralocorticoid properties. It is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of fludrocortisone acetate, as well as to develop and validate analytical methods for its quantification in biological samples .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fludrocortisone acetate-d5 involves the incorporation of deuterium atoms into the fludrocortisone acetate molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the hydrogenation of fludrocortisone acetate using deuterium gas in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. The synthesized compound is then subjected to rigorous quality control measures, including chromatographic and spectroscopic analysis, to confirm its identity and purity .

Chemical Reactions Analysis

Types of Reactions

Fludrocortisone acetate-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated metabolites, while reduction can yield deuterated alcohols .

Mechanism of Action

Fludrocortisone acetate-d5 exerts its effects by mimicking the action of endogenous mineralocorticoids. It binds to mineralocorticoid receptors in the kidneys, promoting sodium reabsorption and potassium excretion. This leads to increased blood pressure and fluid retention. The deuterium labeling does not alter the mechanism of action but allows for precise tracking and quantification in research studies .

Properties

Molecular Formula

C23H31FO6

Molecular Weight

427.5 g/mol

IUPAC Name

[2-oxo-2-[(8S,9R,10S,11S,13S,14S,17R)-2,2,4,6,6-pentadeuterio-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]ethyl] acetate

InChI

InChI=1S/C23H31FO6/c1-13(25)30-12-19(28)22(29)9-7-16-17-5-4-14-10-15(26)6-8-20(14,2)23(17,24)18(27)11-21(16,22)3/h10,16-18,27,29H,4-9,11-12H2,1-3H3/t16-,17-,18-,20-,21-,22-,23-/m0/s1/i4D2,6D2,10D

InChI Key

SYWHXTATXSMDSB-QODBVBCXSA-N

Isomeric SMILES

[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@]3([C@H](C[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@@]4(C(=O)COC(=O)C)O)C)O)F)C

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)F)O)C)O

Origin of Product

United States

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